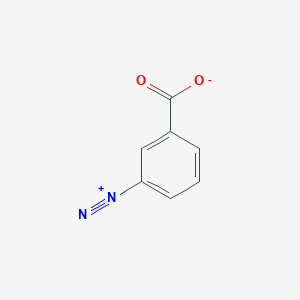

3-Diazoniobenzoate

Beschreibung

Contextual Significance of Aromatic Diazonium Salts in Organic Chemistry

Aromatic diazonium salts hold considerable importance in organic chemistry, particularly in the synthesis of substituted aromatic compounds and the production of dyes and pigments. unacademy.comvavaclasses.comallen.inunacademy.com They act as key intermediates, allowing for the introduction of various functional groups such as halogens (-Cl, -Br, -I, -F), hydroxyl (-OH), cyano (-CN), and nitro (-NO₂) onto an aromatic ring. unacademy.comvavaclasses.comallen.inunacademy.com This is particularly valuable when direct electrophilic substitution is not feasible or efficient for introducing certain groups. vavaclasses.comallen.inunacademy.com

Furthermore, aromatic diazonium salts are widely utilized in coupling reactions with electron-rich aromatic compounds, such as phenols and aromatic amines, to form azo compounds. vavaclasses.comallen.inunacademy.com These azo compounds are characterized by the presence of an azo linkage (-N=N-) and are often intensely colored, forming the basis of a vast array of azo dyes used in various industries. unacademy.comvavaclasses.comallen.inunacademy.comijcrt.org

Definitional and Structural Aspects of 3-Diazoniobenzoate (m-Diazoniobenzoate)

This compound, also known as m-diazoniobenzoate or phenyldiazonium-3-carboxylate, is a specific aromatic diazonium salt. nih.gov Its structure consists of a benzene ring substituted at the meta position with a diazonio group (-N₂⁺) and a carboxylate group (-CO₂⁻). nih.gov The presence of both a positive charge on the diazonium group and a negative charge on the carboxylate group within the same molecule classifies it as a zwitterion or inner salt. The molecular formula of this compound is C₇H₄N₂O₂. nih.gov

The compound can be described as the aromatic diazonium ion derived from the diazotization of 3-aminobenzoic acid. nih.gov

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol nih.gov |

| PubChem CID | 13948284 nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | m-diazoniobenzoate, phenyldiazonium-3-carboxylate, m-azobenzoate, meta-azobenzoate nih.gov |

Historical Development of Research Pertaining to Diazonium Compounds

The discovery of diazonium compounds is attributed to Peter Griess in 1858. ijcrt.orgwikipedia.orgsciepub.comnumberanalytics.comglobalresearchonline.netijprajournal.com Griess made the initial observation while working with picramic acid and nitrous acid, leading to the formation of the first diazo compound, 2-diazo-4,6-dinitrophenol. sciepub.com Following this initial discovery, Griess conducted further research, reporting on the properties and reactions of this new class of substances. sciepub.com Although the precise structure of diazo compounds was not immediately clear, significant contributions to understanding their structure were later made, notably by August Kekulé. sciepub.com

The discovery of diazonium salts laid the foundation for the synthetic dye industry and played a crucial role in the development of industrial chemistry. unacademy.com Early applications involved using diazonium salts to create water-fast dyed fabrics. unacademy.comunacademy.com The photosensitivity of diazo compounds and diazonium salts was observed as early as 1886, leading to their use in producing light images by the late 19th century. sciepub.com The underlying chemical processes involved in the photosensitivity were later elucidated by Oskar Süs. sciepub.com The development of the diazotype process, which utilized the photosensitivity of diazonium compounds for document reproduction, further highlights their historical significance. unacademy.comsciepub.com

Overview of Advanced Research Domains for this compound

Research involving this compound continues to explore its reactivity and potential applications in various advanced chemical domains. As a zwitterionic aromatic diazonium salt, its unique structure can influence its behavior in different reaction environments.

One area of research involves utilizing this compound as a precursor for generating reactive intermediates, such as arynes (specifically, benzyne). The thermolysis of o-diazoniobenzoate (an isomer of this compound) has been examined as a method for benzyne generation in cycloaddition reactions. researchgate.netresearchgate.net While research specifically on this compound as a benzyne precursor in advanced applications might be less explored compared to its ortho isomer, the general concept of using diazoniobenzoates for generating highly reactive species in targeted synthesis remains a relevant area.

Furthermore, the incorporation of diazonium salts, including those with carboxylate functionalities, into materials science is an active area. Diazonium salts can be used to modify surfaces, such as carbon black, through reactions that attach organic functionalities. google.com While the specific use of this compound for carbon black modification is not explicitly detailed in the search results, the principle of using diazonium salts with various substituents for material functionalization suggests potential research avenues for this compound.

The zwitterionic nature of this compound may also lead to unique reactivity patterns in coupling reactions or in the development of novel organic transformations, potentially in areas like medicinal chemistry or the synthesis of complex molecular architectures. Research into the chemoselective coupling reactions of aryldiazonium salts with various substrates, including those with acidic functionalities, indicates a broader interest in the controlled reactivity of diazonium compounds substituted with groups like carboxylic acids. globalresearchonline.net

Eigenschaften

Molekularformel |

C7H4N2O2 |

|---|---|

Molekulargewicht |

148.12 g/mol |

IUPAC-Name |

3-diazoniobenzoate |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4H |

InChI-Schlüssel |

JGDVEGYTXVVWGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+]#N)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 3-diazoniobenzoate

Fundamental Principles of Aromatic Diazotization Reactions

Aromatic diazotization is a well-established chemical transformation used to convert primary aromatic amines into stable, albeit often transient, aromatic diazonium salts. This reaction is foundational in organic chemistry, particularly in the synthesis of azo compounds and in various substitution reactions where the diazonium group serves as a good leaving group.

Diazotization of Primary Aromatic Amines

The diazotization of primary aromatic amines typically involves the reaction of the amine with nitrous acid (HONO) in the presence of a strong mineral acid. Nitrous acid is generally unstable and is therefore generated in situ by the reaction of an alkali metal nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) unacademy.comtestbook.comscienceinfo.comjove.com.

The reaction proceeds through a series of steps. Initially, the nitrous acid is protonated by the strong acid, followed by the loss of water to generate the highly electrophilic nitrosonium ion (NO⁺) testbook.comscienceinfo.comjove.com. This nitrosonium ion is the key species that reacts with the primary aromatic amine. The amine nitrogen atom acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoammonium intermediate. This intermediate then undergoes deprotonation to yield an N-nitrosamine. Tautomerization of the N-nitrosamine leads to a diazohydroxide. In the presence of excess acid, the diazohydroxide is protonated, and the subsequent loss of a water molecule furnishes the aromatic diazonium ion jove.combyjus.com.

The general reaction can be summarized as follows: Aromatic Amine + Nitrous Acid + Mineral Acid → Diazonium Salt + Water unacademy.comtestbook.comscienceinfo.com

Unlike aliphatic diazonium ions, which are generally very unstable and readily decompose, aromatic diazonium ions are relatively more stable, especially at low temperatures jove.com. This enhanced stability allows for their isolation or in situ utilization in subsequent reactions.

Influence of Reaction Conditions on Diazonium Salt Formation

Several factors significantly influence the rate, yield, and purity of diazonium salt formation during the diazotization of primary aromatic amines. These include temperature, pH, and the concentration and rate of addition of reagents numberanalytics.comrsc.orgacs.org.

Temperature: Low temperatures, typically in the range of 0-5°C, are crucial for the stability of the diazonium salt testbook.comnumberanalytics.comresearchgate.net. Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of undesirable byproducts, such as phenols or other substituted aromatic compounds acs.org. While some studies suggest that for certain applications, slightly higher temperatures might not drastically reduce yield, maintaining a low temperature is generally recommended to minimize decomposition and maximize purity acs.org.

pH: The diazotization reaction requires an acidic medium to ensure the formation of the nitrosonium ion and to protonate intermediates in the reaction mechanism numberanalytics.com. The pH is typically maintained below 3 numberanalytics.com. The specific acid used (e.g., HCl, H₂SO₄) and its concentration are important considerations.

Rate of Reagent Addition: The rate at which the sodium nitrite solution is added can influence the reaction outcome. Slow addition is often recommended, particularly in the coupling step following diazotization, to avoid localized high concentrations and potential side reactions acs.org.

Optimization studies often investigate the effect of these factors to achieve the highest yield and purity of the desired diazonium salt acs.orgiwaponline.com.

Precursors and Synthetic Routes for 3-Diazoniobenzoate Formation

The primary precursor for the synthesis of this compound is 3-aminobenzoic acid nih.gov. 3-Aminobenzoic acid is an organic compound containing both an amino group and a carboxylic acid group on a benzene ring wikipedia.orgfishersci.atfishersci.fi.

The synthetic route to this compound involves the diazotization of 3-aminobenzoic acid. This is typically achieved by reacting 3-aminobenzoic acid with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, under chilled conditions (0-5°C) testbook.comscienceinfo.com. The reaction converts the amino group (-NH₂) at the meta position of the benzoic acid to the diazonium group (-N₂⁺), resulting in the formation of this compound, which exists as an inner salt due to the presence of the carboxylate anion (-CO₂⁻) on the same molecule nih.gov.

While specific detailed experimental procedures for the synthesis of this compound were not extensively found in the search results, the general principles of aromatic amine diazotization apply. The reaction would involve dissolving or suspending 3-aminobenzoic acid in an acidic aqueous solution, followed by the controlled addition of an aqueous solution of sodium nitrite at a low temperature.

Other potential synthetic considerations might involve the use of different diazotizing agents, although sodium nitrite in mineral acid is the most common method for aromatic amines testbook.comscienceinfo.comjove.com. For example, alkyl nitrites have been used for diazotization under non-aqueous conditions nih.gov. However, the standard method using sodium nitrite and a mineral acid in water is generally applicable for water-soluble or suspendable aromatic amines like 3-aminobenzoic acid.

Methodological Considerations for Yield Optimization and Purity

Optimizing the yield and purity of this compound involves careful control of the reaction conditions and work-up procedure. Based on the general principles of aromatic diazotization:

Temperature Control: Maintaining a reaction temperature between 0-5°C is critical to minimize the decomposition of the formed this compound testbook.comnumberanalytics.comresearchgate.net. Efficient cooling is necessary, especially during the addition of the sodium nitrite solution, as the diazotization reaction is exothermic.

Acid Concentration: The concentration of the mineral acid needs to be sufficient to generate the nitrosonium ion and maintain an acidic environment, but excessive acidity could potentially lead to side reactions or affect the stability of the product.

Rate of Sodium Nitrite Addition: Slow and controlled addition of the sodium nitrite solution is important to prevent the accumulation of excess nitrous acid, which can lead to side reactions or decomposition acs.org. The addition should be performed while efficiently stirring the reaction mixture.

Stoichiometry: Using the correct stoichiometric ratio of sodium nitrite to the primary amine is important for maximizing yield and minimizing impurities. A slight excess of sodium nitrite might be used to ensure complete reaction of the amine, but a large excess should be avoided.

Purity of Precursor: The purity of the starting material, 3-aminobenzoic acid, is crucial for obtaining a high-purity diazonium salt. Impurities in the starting material can lead to the formation of unwanted byproducts during diazotization.

Work-up Procedure: The method of isolating or utilizing the this compound in situ will impact its purity. Diazonium salts can sometimes be isolated as solid salts, often by precipitation with a suitable counterion (though this compound is an inner salt). However, due to their inherent instability, they are frequently generated and used immediately in subsequent reactions, such as coupling reactions questjournals.org. If isolation is attempted, techniques like filtration and washing with cold solvent might be employed, followed by drying under vacuum, taking extreme caution due to the potential for explosive decomposition of dry diazonium salts chemicalbook.com. Careful washing can help remove impurities like inorganic salts formed during the reaction uwindsor.ca.

Reactivity Profiles and Mechanistic Investigations of 3-diazoniobenzoate

Intrinsic Reactivity of the Diazonio Functional Group

The diazonio group (Ar-N⁺≡N) is a linear functional group wikipedia.org. The presence of a formal positive charge on the nitrogen atom directly attached to the aromatic ring makes the diazonio group strongly electron-withdrawing wikipedia.org. This electron-withdrawing effect influences the electron density distribution across the molecule, impacting its reactivity towards various reagents.

Electrophilic Reactivity at the Terminal Nitrogen

The terminal nitrogen atom of the diazonio group carries a partial positive charge due to resonance structures, although the formal positive charge resides on the internal nitrogen wikipedia.orgrsc.orgrsc.org. This makes the terminal nitrogen susceptible to attack by nucleophiles, particularly in reactions where the N≡N triple bond acts as a π-electrophile. This type of reactivity is central to diazo coupling reactions, where the diazonium compound is attacked by electron-rich substrates like activated aromatic rings (e.g., phenols and aromatic amines) wikipedia.orgcsbsju.edulibretexts.orgmasterorganicchemistry.com. The nucleophile donates electrons to the terminal nitrogen, leading to the formation of a new N=N double bond and the displacement of the positive charge csbsju.edu.

Nucleophilic Attack at the Diazonio Carbon

While the diazonio group is often considered an electrophile, particularly in coupling reactions, the carbon atom of the aromatic ring directly attached to the diazonio group (the diazonio carbon) can be susceptible to nucleophilic attack under certain conditions. This is particularly relevant in substitution reactions where the N₂ group is displaced wikipedia.orgjove.com. The strong electron-withdrawing nature of the diazonio group makes the attached carbon more electron-deficient, facilitating attack by strong nucleophiles libretexts.org. The displacement of the highly stable nitrogen molecule (N₂) is a significant driving force for these substitution reactions jove.com.

Role of the Carboxylate Moiety in Reaction Pathways

The carboxylate group (-COO⁻) in 3-Diazoniobenzoate is an electron-donating group through resonance, although it is electron-withdrawing through induction. Its presence on the aromatic ring, particularly at the meta position relative to the diazonio group, can influence the electron density of the ring and, consequently, the reactivity of the diazonio group. While the diazonio group is strongly electron-withdrawing wikipedia.org, the carboxylate's electron-donating resonance effect can partially counteract this, potentially affecting the rate and regioselectivity of reactions on the aromatic ring.

Furthermore, the zwitterionic nature of this compound, with both a positive and negative charge within the same molecule, can influence its solubility and interactions with solvents and other reagents. The carboxylate group can also participate in intramolecular reactions or act as a directing group in certain transformations. For instance, in the thermal decomposition of ortho-diazoniobenzoate (a related compound), the carboxylate group plays a key role in the in situ generation of benzyne researchgate.netpublish.csiro.aupublish.csiro.au. While this compound is the meta isomer, the presence of the carboxylate group in close proximity to the diazonio group can still influence its decomposition and reaction pathways through electronic or steric effects.

Decomposition Pathways and Nitrogen Evolution

Diazonium salts are known for their thermal instability and tendency to decompose with the evolution of nitrogen gas wikipedia.orgresearchgate.net. This decomposition can occur through various mechanisms, including homolytic cleavage to form aryl radicals and nitrogen, or heterolytic cleavage to form aryl cations and nitrogen nptel.ac.in. The loss of N₂ is both enthalpically and entropically favorable, providing a strong driving force for these reactions wikipedia.org.

The decomposition pathways of this compound can be influenced by factors such as temperature, solvent, and the presence of other species. The zwitterionic nature might also affect its solid-state stability and decomposition profile compared to simple arenediazonium salts with external counterions. Decomposition often leads to the formation of aryl radicals or cations, which are highly reactive intermediates that can undergo further transformations, such as reaction with available nucleophiles or solvents, or coupling reactions nptel.ac.in.

Intermolecular Reaction Pathways

This compound participates in various intermolecular reactions, primarily driven by the reactivity of the diazonio group.

Reactions with Various Nucleophilic Species

The diazonio group in this compound can react with a wide range of nucleophiles, leading to the displacement of nitrogen and the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are a cornerstone of diazonium chemistry for the synthesis of substituted aromatic compounds wikipedia.orglibretexts.orgjove.comopenstax.org.

Common nucleophilic substitution reactions of arenediazonium salts, which are also relevant to this compound, include:

Reaction with Halides: Reaction with chloride, bromide, or iodide can replace the diazonio group with the corresponding halogen, often catalyzed by copper(I) salts (Sandmeyer reaction) wikipedia.orglibretexts.orgjove.comopenstax.orgunacademy.com. The reaction with iodide can sometimes occur without a copper catalyst jove.comunacademy.com.

Reaction with Water: Heating an aqueous solution of a diazonium salt leads to the replacement of the diazonio group by a hydroxyl group, yielding a phenol wikipedia.orglibretexts.orgjove.comunacademy.com.

Reaction with Cyanide: Reaction with cyanide, typically catalyzed by copper(I) cyanide, results in the formation of nitriles jove.comopenstax.orgunacademy.com.

Reaction with Hydrogen: The diazonio group can be replaced by a hydrogen atom using reducing agents such as hypophosphorous acid (H₃PO₂) libretexts.orgunacademy.commsu.edu. This reaction likely proceeds via a radical mechanism libretexts.orgmsu.edu.

Diazo Coupling: As mentioned earlier, diazonium salts act as electrophiles in reactions with activated aromatic systems (phenols, amines) to form azo compounds wikipedia.orgcsbsju.edulibretexts.orgmasterorganicchemistry.comunacademy.com. This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring csbsju.edulibretexts.org.

The specific reactivity of this compound with different nucleophiles would be influenced by the presence and position of the carboxylate group, which can affect the electron density of the aromatic ring and potentially the stability of any intermediate species.

Data Table: Examples of Diazonio Group Reactions (General for Arenediazonium Salts)

| Nucleophile/Reaction Partner | Product Type | Common Conditions | References |

| Halides (Cl⁻, Br⁻) | Aryl Halides | CuX catalyst (Sandmeyer) | wikipedia.orglibretexts.orgjove.comopenstax.orgunacademy.com |

| Iodide (I⁻) | Aryl Iodides | KI, sometimes without Cu catalyst | jove.comunacademy.com |

| Water (H₂O) | Phenols | Heating aqueous solution | wikipedia.orglibretexts.orgjove.comunacademy.com |

| Cyanide (CN⁻) | Aryl Nitriles | CuCN catalyst | jove.comopenstax.orgunacademy.com |

| Hypophosphorous acid (H₃PO₂) | Arene (H replacement) | Reducing conditions | libretexts.orgunacademy.commsu.edu |

| Activated Aromatics | Azo Compounds | Electrophilic Aromatic Substitution | wikipedia.orgcsbsju.edulibretexts.orgmasterorganicchemistry.comunacademy.com |

Participation in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Diazo Compounds)

While diazo compounds themselves can act as 1,3-dipoles in cycloaddition reactions, diazonium salts like this compound are not typically classified as 1,3-dipoles in the same manner as diazoalkanes or azides. ijrpc.comorganic-chemistry.org However, the highly reactive species generated from diazonium salts, such as benzynes (formed from ortho-diazoniobenzoates), are known to participate in cycloaddition reactions, including [2+2], [3+2], and [4+2] variants. researchgate.net

For instance, benzyne, generated by the thermolysis of o-diazoniobenzoate, has been shown to undergo [2+2] cycloaddition reactions with various alkenes, leading to the formation of substituted bicyclo rsc.orgresearchgate.netocta-1,3,5-trienes (benzocyclobutenes). researchgate.netpublish.csiro.au The outcome of these cycloadditions can be influenced by the substituents on the alkene. publish.csiro.au

While direct 1,3-dipolar cycloadditions involving this compound as the dipole are not commonly reported in the literature, the intermediates derived from it can participate in cycloaddition pathways. 1,3-dipolar cycloadditions generally involve the reaction of a 1,3-dipole (like azides or diazoalkanes) with a dipolarophile (such as alkenes or alkynes) to form five-membered heterocycles. ijrpc.comorganic-chemistry.orgyoutube.comscribd.com

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. wikipedia.orgpressbooks.publibretexts.org Diazonium salts generally contain a strongly electron-withdrawing diazonio group (-N₂⁺), which significantly deactivates the aromatic ring towards electrophilic attack. organicchemistrytutor.com Therefore, the aromatic ring of this compound is expected to be less reactive in typical SEAr reactions compared to benzene or activated aromatic systems. wikipedia.orgpressbooks.pub

However, under specific conditions or with very strong electrophiles, SEAr might occur. The presence of the carboxylate group at the meta position relative to the diazonio group would influence the potential positions of substitution if such a reaction were to take place.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions involve reactive sites within the same molecule, often leading to the formation of cyclic structures. wikipedia.orgyoutube.comyoutube.com The presence of both the diazonio group and the carboxylate group within the same molecule in this compound presents the possibility of intramolecular reactions.

The decomposition of diazonium salts can generate reactive species that may undergo intramolecular cyclization or rearrangement depending on the molecular architecture. For instance, ortho-diazoniobenzoates are known precursors to benzynes, which are highly reactive intermediates that can undergo intramolecular reactions if a suitable reaction partner is present within the same molecule. researchgate.netpublish.csiro.au

While specific intramolecular cyclization or rearrangement pathways for this compound are not extensively detailed in the provided search results, the general principles of intramolecular reactions and the known reactivity of diazonium-derived intermediates suggest that such processes could occur, potentially leading to novel cyclic or rearranged products. thieme.dethieme-connect.deresearchgate.netthieme-connect.de Factors such as the stability of potential cyclic transition states (with 5- and 6-membered rings often favored) and the electronic nature of the intermediates would play a crucial role in determining the feasibility and outcome of these reactions. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses

The reactivity of diazonium salts is strongly influenced by their inherent instability and the ease with which they extrude nitrogen gas. researchgate.net The kinetics of reactions involving this compound would be governed by the rate of decomposition of the diazonium group and the subsequent reactions of the generated intermediates.

Studies on the kinetics of reactions involving diazonium salts often focus on the rate of nitrogen evolution or the rate of formation of specific products. unl.edu The thermal instability of diazonium salts means that reaction temperatures play a critical role in their reaction rates. researchgate.net

Thermodynamic analyses would involve evaluating the energy changes associated with the decomposition of this compound and the formation of products. The decomposition of aryldiazonium salts is typically exothermic, contributing to their potential instability. researchgate.net Understanding the thermodynamic parameters (such as enthalpy and entropy of activation) can provide insights into the transition states and the factors that influence reaction rates and product distributions. unl.edu While specific kinetic and thermodynamic data for this compound were not found in the provided results, general principles applicable to diazonium salt chemistry would apply.

Advanced Spectroscopic Characterization Methodologies for 3-diazoniobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. By analyzing the chemical shifts, multiplicities, and coupling patterns of signals, the arrangement of atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is used to identify different types of protons in a molecule and their relative positions. For 3-Diazoniobenzoate, the aromatic protons are expected to yield signals in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm, influenced by the electron-withdrawing nature of the diazonio group and the electron-donating/withdrawing effects of the carboxylate group depending on resonance contributions ucl.ac.uk. The specific pattern of these signals (multiplicity and coupling constants) would provide information about the substitution pattern on the benzene ring. For a 1,3-disubstituted benzene ring like this compound, a characteristic pattern of four aromatic protons would be expected. Analysis of the integration of these signals would confirm the number of protons in each distinct environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms oregonstate.edulibretexts.org. For this compound, signals corresponding to the seven carbon atoms would be expected. The carboxylate carbon is anticipated to resonate in the highly deshielded region, typically between 160 and 185 ppm libretexts.org. The aromatic ring carbons would appear in the region of 115-150 ppm oregonstate.edulibretexts.org. The carbons directly attached to the diazonio group and the carboxylate group would likely have distinct chemical shifts compared to the other aromatic carbons due to the substituent effects. ¹³C NMR spectra are typically acquired with proton decoupling, simplifying the spectrum to single peaks for each unique carbon ucl.ac.ukhuji.ac.il. The intensity of ¹³C signals is not directly proportional to the number of carbons, especially for quaternary carbons which are generally weaker ucl.ac.uk.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Diazonio Group Characterization

¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing functional groups, such as the diazonio group in this compound. ¹⁵N is a low-abundance isotope (0.37%), making ¹⁵N NMR less sensitive than ¹H or ¹³C NMR, often requiring higher concentrations or isotopic enrichment huji.ac.il. The chemical shift range for nitrogen is very broad compared to ¹H or ¹³C NMR huji.ac.ilnist.gov. Diazonium nitrogens typically resonate in a specific range, distinct from other nitrogen functionalities like amines or nitriles huji.ac.ilnist.gov. For a terminal diazonio group (-N≡N⁺), two distinct nitrogen signals would be expected due to their different electronic environments. The chemical shifts of these nitrogens would provide direct evidence for the presence and nature of the diazonio functional group.

Two-Dimensional NMR Methodologies for Connectivity Mapping

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are invaluable for confirming assignments and mapping connectivity, especially in complex molecules oregonstate.eduuniv-lemans.fr.

¹H-¹H Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are scalar (spin-spin) coupled to each other oregonstate.eduspectrabase.com. For this compound, a COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to establish their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached through a one-bond coupling (¹J CH) oregonstate.eduhuji.ac.il. An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to the signal of the carbon atom it is bonded to, aiding in the assignment of the aromatic ¹H and ¹³C signals.

¹H-¹⁵N HMBC: This 2D technique correlates protons with nitrogen atoms over multiple bonds rsc.orgresearchgate.net. For this compound, ¹H-¹⁵N HMBC could potentially show correlations between the aromatic protons and the nitrogen atoms of the diazonio group, providing further evidence for the attachment of the diazonio group to the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the characteristic functional groups present in a molecule based on their vibrational modes libretexts.orglibretexts.org. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies.

Identification of Diazonio and Carboxylate Functional Group Vibrations

For this compound, key functional groups to identify by IR spectroscopy are the diazonio group and the carboxylate group.

Diazonio Group: The N≡N triple bond in the diazonio group is expected to exhibit a strong stretching vibration in the IR spectrum. This absorption typically occurs in the region of 2000-2300 cm⁻¹ lippertt.ch. The exact position can be influenced by the electronic nature of the aromatic ring.

Carboxylate Group: The carboxylate group (-COO⁻) is characterized by two strong absorption bands arising from the asymmetric and symmetric stretching vibrations of the C-O bonds. The asymmetric stretching vibration typically appears in the range of 1550-1650 cm⁻¹, while the symmetric stretching vibration is usually observed between 1300 and 1450 cm⁻¹ libretexts.org. These bands are generally strong and broad due to the polar nature of the C-O bonds and potential resonance effects within the carboxylate group.

Aromatic Ring Vibrations: Aromatic rings also exhibit characteristic absorption bands in the IR spectrum due to C=C stretching vibrations within the ring (typically 1450-1600 cm⁻¹) and C-H stretching vibrations (typically above 3000 cm⁻¹) libretexts.org. The out-of-plane bending vibrations of the aromatic C-H bonds in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern of the benzene ring.

Collectively, the data obtained from these advanced spectroscopic techniques would provide complementary information essential for the definitive structural characterization of this compound.

Monitoring of Reaction Progress via IR Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying molecular structures and functional groups by measuring how molecules absorb infrared light, leading to vibrational transitions. The resulting spectrum provides a unique "fingerprint" for each molecule. This technique is particularly instrumental in monitoring the progress of chemical reactions by analyzing IR spectra at different time intervals to observe spectral changes in the reaction mixture.

For this compound, monitoring reaction progress using IR spectroscopy would involve tracking characteristic vibrational bands associated with its functional groups. Key functional groups include the aromatic ring, the diazonio group (-N₂⁺), and the carboxylate group (-COO⁻). The diazonio group is expected to exhibit a distinct stretching vibration in the IR spectrum, typically in the triple-bond region. Changes in the intensity of this band, as well as the appearance or disappearance of bands corresponding to reactants or products, can indicate the extent of the reaction. In situ FTIR-ATR (Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance) is a technique that allows for real-time monitoring of reactions, including the formation and consumption of intermediates like arene diazonium salts, without the need for sample collection. By observing the trends of specific IR signals, chemists can gain insights into reaction kinetics and optimize reaction parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum, which causes molecules to undergo electronic transitions. This technique is particularly useful for studying molecules with conjugated π systems.

Analysis of Electronic Absorption Characteristics

UV-Vis spectra reveal electronic transitions within a molecule, offering insights into its electronic structure. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, typically from occupied molecular orbitals to unoccupied ones. The resulting spectrum shows absorption bands at specific wavelengths, corresponding to the energy differences between these orbitals.

For this compound, the presence of the aromatic ring and the diazonio group contributes to its electronic absorption characteristics. These functional groups act as chromophores, which are parts of molecules that absorb light strongly in the UV-Vis region. The absorption spectrum would show bands corresponding to π→π* transitions within the aromatic ring and potentially n→π* or other transitions involving the diazonio and carboxylate groups. The specific wavelengths and intensities of these bands provide information about the electronic environment within the molecule.

Correlation with Conjugation and Chromophoric Systems

The extent of conjugation within a molecule significantly influences its UV-Vis absorption spectrum. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller than in non-conjugated systems, leading to absorption at longer wavelengths (bathochromic shift) and often with increased intensity (hyperchromic shift).

This compound contains a conjugated system involving the aromatic ring, the diazonio group, and the carboxylate group. The delocalization of electrons across this system affects the energies of the molecular orbitals and, consequently, the wavelengths at which the molecule absorbs UV-Vis light. Analyzing the position and intensity of the absorption bands in the UV-Vis spectrum of this compound can provide experimental evidence for the extent of this conjugation and the nature of the electronic transitions involved.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the exact molecular mass of a compound. This high accuracy is crucial for determining the elemental composition of an ion.

For this compound, HRMS would be used to determine the exact mass of its molecular ion. The molecular formula of this compound is C₇H₄N₂O₂. Using the exact isotopic masses of carbon (¹²C: 12.0000), hydrogen (¹H: 1.00783), nitrogen (¹⁴N: 14.0031), and oxygen (¹⁶O: 15.9949), the theoretical exact mass of the most abundant isotopologue of this compound can be calculated. Comparing the experimentally determined exact mass from HRMS with the calculated theoretical mass allows for the confirmation of the molecular formula of this compound.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where

Computational and Theoretical Chemistry Studies of 3-diazoniobenzoate

Quantum Mechanical Approaches

Quantum mechanical approaches are foundational to computational chemistry, providing a theoretical framework to describe the electronic structure and behavior of atoms and molecules. These methods solve the Schrödinger equation (or approximations thereof) to obtain the wavefunction, which contains all the information about a quantum mechanical system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its favorable balance between accuracy and computational cost. youtube.com DFT methods focus on the electron density of a system, which is a more manageable quantity than the complex many-electron wavefunction. youtube.com This makes DFT particularly suitable for larger molecules.

DFT is extensively applied to determine the electronic structure of molecules, including parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and dipole moments. jocpr.comresearchgate.net These properties are crucial for understanding the reactivity and stability of a compound like 3-diazoniobenzoate.

Geometry optimization is a key application of DFT. youtube.comfaccts.descm.com This process involves iteratively adjusting the positions of atoms in a molecule to find the arrangement that minimizes the total energy, corresponding to a stable molecular structure (a local minimum on the potential energy surface). youtube.comfaccts.descm.com DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. jocpr.com The accuracy of DFT for geometry optimization depends on the chosen functional and basis set. cornell.edu Studies on related diazonium compounds and aromatic systems have demonstrated the effectiveness of DFT, often using functionals like B3LYP in combination with various basis sets, such as 6-31G(d,p) or 6-311+G(2d,p). researchgate.netresearchgate.netu-tokyo.ac.jpresearchgate.netthieme-connect.com

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum mechanical calculations that are based solely on fundamental physical constants and the atomic numbers of the constituent atoms, without the use of experimental data. These methods aim to solve the Schrödinger equation with a higher level of theoretical rigor compared to standard DFT.

While generally more computationally expensive than DFT, ab initio methods can provide highly accurate descriptions of electronic structure and properties, particularly for smaller systems or when a very precise understanding of electron correlation is required. Examples of ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods. researchgate.net

For a molecule like this compound, ab initio calculations can be employed to validate results obtained from DFT or to explore properties that are challenging for DFT, such as highly correlated electronic states or reaction pathways involving significant electronic rearrangement. Studies on related aromatic and diazonium species have utilized ab initio methods, sometimes in conjunction with DFT, to gain a more complete understanding of their electronic behavior and reactivity. researchgate.netresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which are essential for identifying and characterizing chemical compounds. By simulating the interaction of molecules with electromagnetic radiation, theoretical calculations can help assign experimental peaks and provide deeper insights into the molecular properties that give rise to these spectra.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides information about the local magnetic environment of atomic nuclei within a molecule. chemistrysteps.comlibretexts.org This environment is influenced by the molecule's electronic structure, and computational methods can calculate parameters that correlate with experimental NMR chemical shifts (δ values). libretexts.orgucl.ac.uk

The calculation of NMR chemical shifts typically involves determining the magnetic shielding tensor for each nucleus in the molecule. This tensor describes how the local magnetic field experienced by a nucleus is modified by the surrounding electrons. Theoretical chemical shifts are then derived from these shielding tensors, often relative to a standard reference compound like tetramethylsilane (TMS) for 1H and 13C NMR. chemistrysteps.comlibretexts.org

DFT is commonly used for calculating NMR chemical shifts due to its ability to handle relatively large molecules. thieme-connect.de The accuracy of calculated shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. thieme-connect.de Computational studies can help in the assignment of complex NMR spectra by providing predicted shifts for different nuclei, taking into account factors such as electronegativity, magnetic anisotropy, and hydrogen bonding. chemistrysteps.comucl.ac.ukmasterorganicchemistry.com

Simulation of Vibrational Frequencies (IR)

The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to nuclear displacements, forming the Hessian matrix. openmopac.net Diagonalization of the mass-weighted Hessian matrix yields the normal modes of vibration and their corresponding frequencies. openmopac.net These calculations are typically performed at optimized molecular geometries. researchgate.net

DFT is widely used for simulating IR spectra. researchgate.net The calculated frequencies are often scaled by empirical factors to better match experimental values, accounting for approximations in the theoretical method and anharmonic effects not included in the harmonic approximation. jocpr.com The intensity of an IR band is related to the change in the molecular dipole moment during the vibration. uomustansiriyah.edu.iq Computational IR simulations can aid in the assignment of experimental bands and provide insights into the nature of the molecular vibrations.

Prediction of Electronic Excitation Energies (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light by molecules, leading to transitions of electrons from lower-energy to higher-energy electronic states. udel.edu Computational methods can predict the energies of these electronic excitations and the probability of these transitions occurring, which relates to the intensity of the absorption bands in the UV-Vis spectrum. gaussian.com

Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating electronic excitation energies and simulating UV-Vis spectra. u-tokyo.ac.jpjoaquinbarroso.comresearchgate.netmdpi.com TD-DFT extends the principles of ground-state DFT to describe excited states. It calculates the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, corresponding to a vertical excitation. joaquinbarroso.com

The output of TD-DFT calculations typically includes excitation energies (often reported in eV, nm, or cm-1) and oscillator strengths, which are dimensionless quantities proportional to the transition probability and thus the intensity of the absorption band. gaussian.com By broadening the calculated transitions with a suitable line shape (e.g., Gaussian or Lorentzian), a simulated UV-Vis spectrum can be generated for comparison with experimental data. gaussian.com TD-DFT calculations can help in assigning experimental UV-Vis bands and understanding the nature of the electronic transitions (e.g., π→π, n→π). researchgate.net

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding how a molecule reacts involves identifying the step-by-step process, including the transient species known as transition states. Computational chemistry is a powerful tool for mapping out these reaction pathways and characterizing the structures and energies of transition states. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to explore the potential energy surface of a reaction. By locating minima (representing stable species like reactants, intermediates, and products) and saddle points (representing transition states) on this surface, researchers can gain insights into how a reaction proceeds.

Characterization of Energetic Barriers for Reactivity

Energetic barriers, also known as activation energies, are critical in determining the rate of a chemical reaction. Computationally, these barriers correspond to the energy difference between the reactants and the transition state of the highest energy step in a reaction pathway. rsc.org By calculating these energy differences, theoretical studies can predict the feasibility and relative rates of different reaction pathways. For this compound, which contains a diazonium group known for its lability, computational studies could focus on the energy barriers associated with the loss of nitrogen gas, a common initial step in the reactions of diazonium salts.

Analysis of Reaction Pathways and Intermediates

Computational methods allow for the identification and characterization of transient intermediates that may form during a reaction. By exploring the potential energy surface, researchers can locate energy minima corresponding to these intermediates. Analyzing the structures and stabilities of intermediates provides crucial information about the reaction mechanism. thieme-connect.desci-hub.se For this compound, potential reaction pathways could involve the generation of highly reactive species upon nitrogen extrusion, and computational studies could help elucidate the nature and subsequent reactions of these intermediates. While specific studies on this compound's reaction pathways were not found, computational methods have been applied to study the mechanisms of reactions involving related species like arynes, which can be generated from ortho-diazoniobenzoates. researchgate.netresearchgate.net These studies often involve calculating the energies and structures of proposed intermediates and transition states to determine the most plausible reaction route. rsc.orgnih.govthieme-connect.de

Molecular Orbital Analysis

Molecular orbital theory describes the behavior of electrons in molecules in terms of molecular orbitals, which are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, provides fundamental insights into a molecule's electronic structure and its propensity to interact with other species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.netossila.commdpi.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty of electrons. thieme-connect.de The energies and spatial distributions of the HOMO and LUMO are crucial in predicting a molecule's reactivity. The HOMO is often associated with electron-donating ability (nucleophilicity), while the LUMO is associated with electron-accepting ability (electrophilicity). researchgate.netthieme-connect.dersc.org Computational methods, such as DFT, are commonly used to calculate the energies and visualize the shapes of these frontier orbitals. ossila.comresearchgate.netchalcogen.roresearchgate.net While specific HOMO and LUMO characteristics for this compound were not found in the search results, computational studies on similar aromatic systems and diazo compounds illustrate the applicability of these methods. thieme-connect.deresearchgate.netchalcogen.roresearchgate.netnih.govlibretexts.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is also an important indicator of a molecule's kinetic stability and reactivity; a larger gap generally suggests lower reactivity. thieme-connect.dethieme-connect.de

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Fukui, provides a simplified yet powerful model for understanding chemical reactivity based on the interactions between the frontier orbitals of reacting molecules. researchgate.netnih.govmdpi.comrsc.orglibretexts.org According to FMO theory, the most favorable interactions occur between the HOMO of one molecule and the LUMO of another. researchgate.netresearchgate.netlibretexts.org This interaction facilitates the transfer of electrons, leading to bond formation and chemical reaction. researchgate.netlibretexts.org For this compound, FMO theory could be applied to understand its interactions with nucleophiles or electrophiles, predicting the most likely sites of attack based on the spatial distribution of its frontier orbitals and the energies of the interacting orbitals. rsc.org Studies on the reactivity of related aromatic systems and reactive intermediates often utilize FMO theory to rationalize observed reaction outcomes and regioselectivity. researchgate.netrsc.org

Investigation of Aromaticity and Electronic Delocalization

Aromaticity is a key concept in the study of cyclic, conjugated molecules, leading to enhanced stability and unique reactivity patterns. researchgate.netchalcogen.ro Aromatic compounds typically possess a cyclic arrangement of conjugated pi electrons that are delocalized over the ring system, fulfilling Hückel's rule (4n+2 π electrons). researchgate.netchalcogen.ro This delocalization results in a lower energy state compared to hypothetical non-aromatic counterparts. researchgate.netchalcogen.roresearchgate.net

Solvation Effects in Computational Modeling

This compound is a molecule characterized by its zwitterionic structure, possessing both a positively charged diazonium group and a negatively charged carboxylate group within the same molecule. This inherent charge separation makes its interactions with the surrounding solvent a critical factor influencing its stability, conformation, electronic structure, and reactivity in solution. Computational and theoretical chemistry play a vital role in understanding these complex solute-solvent interactions at a molecular level.

Computational studies of solvation effects on zwitterionic compounds like this compound typically employ various modeling approaches to represent the solvent environment. These methods can be broadly categorized into implicit, explicit, and mixed implicit/explicit models.

Implicit solvation models treat the solvent as a continuous, polarizable dielectric medium surrounding the solute molecule. iastate.educapes.gov.bracs.orgacs.org Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model Density (SMD). iastate.edu These models are computationally less demanding than explicit methods and are useful for describing the bulk electrostatic interactions between the solute and the solvent. For a zwitterion, the strong electrostatic interactions between the charged centers and the polar solvent are significantly accounted for by these continuum models, contributing to the stabilization of the charged species in solution compared to the gas phase. capes.gov.bracs.orgacs.orgacs.org Studies on other zwitterionic systems, such as amino acids, have shown that continuum models can predict the stabilization of the zwitterionic form in polar solvents. iastate.eduwikipedia.org

Explicit solvation models, on the other hand, include individual solvent molecules in the computational system alongside the solute. iastate.edumpg.deresearchgate.net This approach allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding, which are particularly important for molecules with charged and polar functional groups like those in this compound. By explicitly including solvent molecules, researchers can investigate the formation of solvation shells around the charged centers and understand how these specific interactions influence the solute's properties. Studies on amino acid zwitterions have demonstrated that a certain number of explicit water molecules are necessary to accurately capture the stabilization of the zwitterionic form through hydrogen bonding networks. iastate.edumpg.deresearchgate.net

Mixed implicit/explicit solvation models combine aspects of both approaches, treating the immediate solvation shell explicitly while representing the bulk solvent as a continuum. iastate.edumpg.de This can offer a balance between computational cost and the need to capture specific, short-range interactions.

While the general principles and methods for studying the solvation of zwitterions computationally are well-established and applicable to this compound, a comprehensive search for detailed published research findings and specific data tables focusing solely on the computational solvation effects of this compound did not yield specific results within the scope of this article. However, the computational approaches described herein provide the necessary framework for such investigations, highlighting the importance of considering solvation effects when studying the behavior of this zwitterionic compound in solution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-diazoniobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via diazotization of 3-aminobenzoic acid derivatives. Key factors include temperature control (0–5°C to prevent premature decomposition), stoichiometric ratios of nitrous acid (HNO₂), and acidic conditions (e.g., HCl) to stabilize the diazonium intermediate . For example, a two-step protocol involving esterification of 3-aminobenzoic acid followed by diazotization under controlled pH has been reported to achieve yields >70% . Purity is often verified via HPLC or NMR, with impurities linked to side reactions (e.g., azo coupling) mitigated by inert atmospheres .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate its degradation pathways?

- Methodological Answer : this compound is thermally and photolytically labile. Stability studies recommend storage at –20°C in dark, anhydrous environments. Degradation products (e.g., benzoic acid derivatives) are characterized using LC-MS and IR spectroscopy. Accelerated stability testing (e.g., 40°C/75% relative humidity) coupled with kinetic modeling can predict shelf-life . NIST-standardized mass spectrometry data aids in identifying fragmentation patterns unique to decomposition byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports of this compound in nucleophilic aromatic substitution vs. azo-coupling reactions?

- Methodological Answer : Contradictions arise from solvent polarity and counterion effects. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing the transition state, while protic solvents promote azo coupling via protonation of the diazonium group. DFT calculations and isotopic labeling (e.g., ¹⁵N-tracing) can map reaction pathways . For example, kinetic studies using stopped-flow spectroscopy revealed a pH-dependent switch in dominant mechanisms .

Q. How can computational modeling (e.g., DFT, MD) predict the electronic properties and reactivity of this compound in complex systems?

- Methodological Answer : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Molecular Dynamics (MD) simulations assess solvation effects on stability. For instance, simulations of this compound in aqueous solutions show rapid hydrolysis unless stabilized by hydrophobic matrices . Experimental validation via cyclic voltammetry aligns computed redox potentials with observed reactivity .

Q. What strategies resolve spectral overlaps in characterizing this compound derivatives using NMR and X-ray crystallography?

- Methodological Answer : For NMR, 2D techniques (e.g., HSQC, HMBC) disentangle signals in crowded regions (e.g., aromatic protons). X-ray crystallography requires high-purity crystals grown via slow vapor diffusion. A study on diazenyl benzoates resolved ambiguities in regiochemistry by comparing experimental XRD data with simulated powder patterns . NIST reference spectra for analogous compounds (e.g., 3-chlorobenzoate) provide benchmarks for vibrational modes in IR analysis .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature sources?

- Methodological Answer : Systematic reproducibility studies must control variables such as:

- Reagent purity : Trace water in HNO₂ reduces diazotization efficiency.

- Mixing rates : Rapid addition of NaNO₂ causes localized overheating.

- Workup protocols : Precipitation pH affects crystallinity and yield .

Cross-laboratory collaborations using standardized protocols (e.g., ISO guidelines) and open-data platforms enhance comparability .

Applications in Advanced Research

Q. What role does this compound play in photoaffinity labeling for protein interaction studies?

- Methodological Answer : As a photoactivatable crosslinker, its diazonium group forms covalent bonds with proximal amino acids upon UV irradiation. Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.